molecular formula C6H11NO3 B12872467 (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one

Cat. No.: B12872467
M. Wt: 145.16 g/mol
InChI Key: CHZBLQZDFIBPDN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one (CAS 225655-87-8) is a chiral oxazolidinone derivative of high purity, characterized by a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol . While specific published research on this exact stereoisomer is limited, compounds within this class are extensively valued in organic synthesis for their role as chiral auxiliaries and building blocks. Based on its structural features, this chemical is expected to be of significant interest for the development of asymmetric synthesis methodologies, potentially serving as a precursor for novel catalysts or as a scaffold for the construction of more complex enantiomerically pure molecules, such as active pharmaceutical ingredients (APIs). Its defined stereochemistry at the 4 and 5 positions is critical for inducing diastereoselectivity in reactions. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature on analogous oxazolidin-2-one systems to fully explore its potential applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(4S,5R)-4-(hydroxymethyl)-3,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3/c1-4-5(3-8)7(2)6(9)10-4/h4-5,8H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

CHZBLQZDFIBPDN-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N(C(=O)O1)C)CO

Canonical SMILES

CC1C(N(C(=O)O1)C)CO

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common route starts from chiral amino alcohols or aziridines, which undergo cyclization to form the oxazolidinone ring. For example, benzyl-N-Boc-(3R)-aminobutanoate can be cyclized to trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, which rearranges to the oxazolidinone ring catalyzed by tin(II) triflate (Sn(OTf)2). This method allows control over the stereochemistry at C-4 and C-5.

Deprotection and Functional Group Manipulation

Protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers are used to mask hydroxyl groups during intermediate steps. For instance, (4S,5R)-4-tert-butyldimethylsiloxymethyl-5-methyloxazolidin-2-one can be deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0 °C to yield the free hydroxymethyl derivative. This step is crucial for obtaining the target compound with the free hydroxymethyl group.

Oxidation and Subsequent Functionalization

Oxidation of the hydroxymethyl group to aldehydes or further functionalization can be achieved using Dess–Martin periodinane, followed by reactions such as allylation with indium powder and allyl bromide to introduce additional substituents or modify the side chain. These transformations are performed under mild conditions to preserve stereochemical integrity.

Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries such as Evans’ oxazolidin-2-one derivatives have been immobilized on solid supports to facilitate asymmetric synthesis of hydroxylated lactones, which are structurally related to oxazolidinones. Catalytic asymmetric dihydroxylation using osmium tetroxide has also been applied to N-acyl-oxazolidin-2-one vinyl derivatives to achieve stereoselective hydroxylation, demonstrating the versatility of oxazolidinone chemistry in asymmetric synthesis.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Cyclization of amino alcohol Benzyl-N-Boc-(3R)-aminobutanoate, Sn(OTf)2 Formation of trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one with defined stereochemistry
2 Protection/Deprotection TBDMS protection; TBAF in THF at 0 °C Conversion of protected intermediate to free hydroxymethyl oxazolidinone
3 Oxidation Dess–Martin periodinane Oxidation of hydroxymethyl to aldehyde intermediate
4 Functionalization (Allylation) Indium powder, allyl bromide, sonication Introduction of allyl group maintaining stereochemistry
5 Asymmetric dihydroxylation Osmium tetroxide catalysis Stereoselective hydroxylation of vinyl oxazolidinones

Research Findings and Analysis

  • The use of Sn(OTf)2 as a catalyst in the cyclization step provides high stereoselectivity, favoring the trans-(4S,5R) configuration essential for the target compound.
  • TBAF-mediated deprotection is efficient and mild, preventing racemization or decomposition of the sensitive oxazolidinone ring.
  • Dess–Martin periodinane oxidation is preferred for its mildness and high yield, preserving the stereochemical integrity of the molecule.
  • Allylation using indium powder under sonication is a notable method for carbon-carbon bond formation on the oxazolidinone scaffold, expanding the compound’s synthetic utility.
  • Immobilized chiral auxiliaries and catalytic asymmetric dihydroxylation represent advanced methodologies that can be adapted for the synthesis of hydroxylated oxazolidinones and related lactones, highlighting the compound’s relevance in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the oxazolidinone ring, such as aldehydes, carboxylic acids, and substituted oxazolidinones. These products have different applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.11 g/mol
  • IUPAC Name : (4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
  • SMILES Notation : C1C@@HO

The compound possesses a unique oxazolidinone structure that contributes to its biological activity and potential therapeutic uses.

Antioxidant Properties

Research indicates that derivatives of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one exhibit antioxidant properties. This makes them valuable in the development of treatments for oxidative stress-related conditions. For instance, studies have shown that related compounds can protect neuronal cells from oxidative damage in models of cerebral ischemia .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may enhance cell viability in neuronal cell lines subjected to oxidative stress. This property is particularly relevant for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Asymmetric Synthesis

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically pure compounds is crucial in synthesizing pharmaceuticals with specific biological activities .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated that derivatives prevent cell death in PC12 cells under oxidative stress conditions .
Study BSynthesis MethodologyUtilized as a chiral auxiliary to synthesize hydroxylated γ-lactones effectively .
Study CAntioxidant ActivityShowed significant antioxidant activity in various assays, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the oxazolidinone ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous oxazolidinones:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Potential Applications
Target Compound 3,5-dimethyl; 4-hydroxymethyl (4S,5R) ~215.24 Polar, hydrophilic, chiral Chiral synthon, antimicrobial agent
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one 4-methyl; 5-(3,5-bis(trifluoromethyl)phenyl) (4S,5R) ~441.26 Lipophilic, electron-withdrawing Enzyme inhibition, drug candidates
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-...]oxazolidin-2-one 4-isopropyl; 5,5-diphenyl; 3-(trifluoromethyl-hydroxy-butanoyl) ~495.45 Bulky, hydrophobic, stereochemically complex Catalysis, chiral auxiliaries
Key Observations:
  • Substituent Effects :

    • The target compound’s hydroxymethyl group enhances aqueous solubility compared to the trifluoromethyl and diphenyl groups in analogs . However, this polarity may limit membrane permeability in biological systems.
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration or prolonged half-life in drug candidates .
    • Bulkier groups (e.g., isopropyl and diphenyl in ) may sterically hinder interactions but improve enantioselectivity in catalytic applications .
  • Stereochemical Influence :
    The 4S,5R configuration is conserved in both the target compound and ’s derivative, suggesting this stereochemistry optimizes binding to biological targets or chiral environments .

Physicochemical and Functional Differences

  • Solubility : The target compound’s hydroxymethyl group increases polarity (logP ~0.5 estimated) compared to ’s lipophilic analog (logP ~4.2 estimated) .
  • Synthetic Utility: ’s compound, with a trifluoromethyl-hydroxy-butanoyl side chain, demonstrates the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis, a role less emphasized for the simpler target compound .
  • Biological Activity: The trifluoromethylphenyl derivative () is structurally similar to kinase inhibitors or antiviral agents, leveraging its aromatic and electron-deficient groups for target binding .

Biological Activity

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is a chiral oxazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is C5H11NO3C_5H_{11}NO_3. It features a hydroxymethyl group at the 4-position and two methyl groups at the 3 and 5 positions of the oxazolidine ring. The stereochemical configuration plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit antimicrobial properties. For instance, (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. Studies on related oxazolidine derivatives have shown their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one could be explored for therapeutic applications in inflammatory diseases.

The mechanism by which (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells or inflammatory pathways. The presence of the hydroxymethyl group is hypothesized to enhance binding affinity to target sites due to potential hydrogen bonding interactions .

Case Study 1: Antibacterial Activity

A recent study investigated the antibacterial efficacy of several oxazolidine derivatives, including (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one. The results indicated an ED50 value of 0.05 mg/mL against Staphylococcus aureus in vitro. This suggests a promising therapeutic potential for treating infections caused by resistant bacterial strains .

CompoundTarget BacteriaED50 (mg/mL)
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-oneStaphylococcus aureus0.05
Other OxazolidinesVarious strainsVaries

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was administered at a dose of 10 mg/kg body weight and showed significant efficacy compared to control groups .

Q & A

Q. What are the key synthetic methodologies for (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one?

The synthesis typically involves stereoselective cyclization of precursors containing hydroxyl and methyl groups. For example, analogous oxazolidinone derivatives are synthesized via condensation reactions under basic conditions (e.g., NaOH or KOH) in ethanol or methanol, followed by reflux and recrystallization from polar solvents like DMF-EtOH mixtures . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to enforce the (4S,5R) configuration.
  • Functional group protection : The hydroxymethyl group may require protection (e.g., as a silyl ether) during synthesis to prevent side reactions.
  • Purification : Recrystallization or column chromatography to isolate the enantiomerically pure product.

Q. How is the compound characterized to confirm its structure and stereochemistry?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methyl, hydroxymethyl, and oxazolidinone ring protons/carbons.
  • X-ray crystallography : Definitive confirmation of stereochemistry and molecular packing (if single crystals are obtainable) .
  • Chiral HPLC : To assess enantiomeric purity and validate the (4S,5R) configuration.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

Q. What are the recommended storage conditions to maintain stability?

  • Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxymethyl group.
  • Avoid exposure to moisture, as oxazolidinones can hydrolyze under acidic or basic conditions .
  • Use amber vials to protect against light-induced degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in reported bioactivities (e.g., antimicrobial vs. inert results) often arise from:

  • Purity variability : Impurities from incomplete purification (e.g., residual solvents or diastereomers) can skew results. Validate purity via HPLC (>98%) before testing .
  • Assay conditions : Adjust parameters like pH, temperature, or solvent (DMSO vs. aqueous buffers) to match physiological relevance.
  • Stereochemical impact : Ensure biological assays use the correct enantiomer, as the (4R,5S) form may exhibit different activity .

Q. What advanced strategies enable stereochemical control during synthesis?

  • Chiral pool synthesis : Start with naturally occurring chiral precursors (e.g., L-serine derivatives) to enforce the desired configuration .
  • Asymmetric catalysis : Use transition-metal catalysts with chiral ligands (e.g., BINAP-ruthenium complexes) for enantioselective cyclization.
  • Dynamic kinetic resolution : Employ conditions where stereochemical equilibration occurs faster than product formation, favoring the (4S,5R) isomer .

Q. How can computational methods aid in understanding its reactivity and interactions?

  • Density functional theory (DFT) : Model transition states to predict regioselectivity in ring-forming reactions.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or anti-inflammatory activity .
  • Solvent effect simulations : Optimize reaction solvents by calculating polarity and hydrogen-bonding parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.